Scaffold Selectivity: M5 Muscarinic Acetylcholine Receptor Inhibition Achieved by the 1-Oxa-4-thia-8-azaspiro[4.5]decane Core vs. Other Spirocyclic Frameworks
The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold demonstrated measurable M5 muscarinic acetylcholine receptor (mAChR) inhibitory activity with subtype selectivity in a ligand-based virtual screening campaign. The close scaffold analog VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) exhibited M5 IC₅₀ = 6.2 μM while showing M1–4 IC₅₀ values all exceeding 10 μM (>1.6-fold selectivity window across all other mAChR subtypes) [1]. Orthosteric binding was confirmed via [³H]-NMS competition with Ki = 2.7 μM [1]. The N-(2-chlorophenyl) carboxamide derivative represents an alternative substitution vector at the 8-position of this validated, selectivity-conferring core scaffold.
| Evidence Dimension | M5 mAChR inhibitory activity and subtype selectivity conferred by the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold core |
|---|---|
| Target Compound Data | M5 IC₅₀: Not directly reported for N-(2-chlorophenyl) derivative. Scaffold validated by VU0549108: M5 IC₅₀ = 6.2 μM; Ki (orthosteric) = 2.7 μM [1] |
| Comparator Or Baseline | M1–4 mAChR subtypes: all IC₅₀ > 10 μM (VU0549108); other spirocyclic scaffolds (e.g., ML375, VU6000181) showed different selectivity profiles [1] |
| Quantified Difference | M5 vs. M1–4 selectivity window: >1.6-fold (IC₅₀ ratio > 10/6.2); SAR described as 'very steep' with weak activity from synthesized analogs [1] |
| Conditions | In vitro recombinant human mAChR M1–M5 functional assays; [³H]-NMS orthosteric site competition binding assay [1] |
Why This Matters
The validated scaffold core provides a selectivity-conferring framework distinct from alternative spirocyclic architectures; procurement of the N-(2-chlorophenyl) derivative supplies a key substitution variant for SAR exploration at the identified 8-position vector.
- [1] Geanes, A. R.; Cho, H. P.; Nance, K. D.; McGowan, K. M.; Conn, P. J.; Jones, C. K.; Meiler, J.; Lindsley, C. W. Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes. Bioorg. Med. Chem. Lett. 2016, 26 (18), 4487–4491. View Source
